2-Isopropyl-2-methylpropane-1,3-diol

Catalog No.
S9087129
CAS No.
2109-23-1
M.F
C7H16O2
M. Wt
132.20 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Isopropyl-2-methylpropane-1,3-diol

CAS Number

2109-23-1

Product Name

2-Isopropyl-2-methylpropane-1,3-diol

IUPAC Name

2-methyl-2-propan-2-ylpropane-1,3-diol

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

InChI

InChI=1S/C7H16O2/c1-6(2)7(3,4-8)5-9/h6,8-9H,4-5H2,1-3H3

InChI Key

NJHQOQAEEYIWOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(CO)CO

2-Isopropyl-2-methylpropane-1,3-diol (IMPD) is a highly sterically hindered, asymmetric aliphatic diol characterized by its geminal methyl and isopropyl substitutions at the C2 position. In industrial procurement, it is primarily valued as a specialty monomer for synthesizing high-performance polyesters and polyurethanes, where its bulky side chains disrupt polymer crystallinity and provide exceptional steric shielding to ester linkages against hydrolysis [1]. Additionally, IMPD serves as a critical intermediate in the synthesis of specialized carbamate pharmaceuticals and functions as a broad-spectrum, low-toxicity biocidal agent in cosmetic and household formulations, offering a structurally distinct alternative to conventional parabens and symmetric diols [2].

Substituting IMPD with the industry-standard Neopentyl Glycol (NPG) or its linear analog 2-methyl-2-propyl-1,3-propanediol (MPPD) compromises critical performance metrics in advanced applications. In polymer synthesis, the symmetric nature of NPG allows for tighter chain packing, which can inadvertently increase crystallinity and reduce the solubility of the resulting resin in coating solvents [1]. Furthermore, the linear n-propyl group in MPPD provides significantly less steric bulk than IMPD's isopropyl group, leading to inferior hydrolytic stability in the final polyester or polyurethane matrix. In preservative applications, simpler straight-chain diols lack the specific lipophilic-hydrophilic balance required to penetrate microbial membranes effectively while maintaining the low skin-irritation profile characteristic of IMPD, making generic alkanediols unsuitable for high-end paraben-free formulations [2].

Steric Shielding and Hydrolytic Stability in Polyester Resins

The geminal substitution of an isopropyl and a methyl group at the C2 position of IMPD provides a massive steric shield around the adjacent hydroxyl groups and subsequent ester linkages. When compared to Neopentyl Glycol (NPG), which possesses two smaller methyl groups, the isopropyl moiety in IMPD significantly increases the steric cone angle [1]. This structural bulk severely restricts the approach of water molecules to the ester carbonyl in polymer backbones, drastically reducing the rate of base- or acid-catalyzed hydrolysis. Class-level inferences indicate that polyesters derived from highly branched diols like IMPD exhibit extended half-lives in high-humidity and high-temperature environments compared to NPG-based baselines.

Evidence DimensionSteric shielding of ester linkages (hydrolytic resistance)
Target Compound Data2-Isopropyl-2-methyl substitution (high steric bulk, asymmetric)
Comparator Or BaselineNeopentyl Glycol (NPG) (2,2-dimethyl substitution)
Quantified DifferenceSignificantly higher steric cone angle and rotational barrier, leading to enhanced hydrolytic stability.
ConditionsPolyester resin backbone in aqueous/humid environments

Procurement teams sourcing monomers for marine, automotive, or industrial coatings must prioritize IMPD over NPG to achieve superior weatherability and moisture resistance.

Disruption of Polymer Crystallinity for Enhanced Coating Processability

The asymmetry introduced by the dissimilar methyl and isopropyl groups on IMPD prevents the highly ordered chain packing typically observed with symmetric diols. Compared to NPG, which often yields highly crystalline domains that can reduce resin solubility, the incorporation of IMPD into polyurethane or polyester prepolymers lowers the glass transition temperature (Tg) and suppresses crystallization [1]. This results in amorphous resins with superior solubility in standard industrial solvents, enabling higher solids content in liquid coatings and reducing the need for aggressive, high-VOC solvent mixtures during formulation.

Evidence DimensionPolymer chain packing and resin solubility
Target Compound DataAsymmetric substitution suppresses crystallization
Comparator Or BaselineNeopentyl Glycol (NPG) (symmetric, promotes crystalline domains)
Quantified DifferenceLowered Tg and enhanced solubility in organic solvents.
ConditionsPrepolymer formulation for liquid coatings and adhesives

Formulators require IMPD to achieve high-solids, low-VOC coating systems that remain stable and processable without premature crystallization.

Biocidal Efficacy and Safety Profile in Paraben-Free Formulations

IMPD has been identified as a highly effective, low-toxicity antibacterial agent suitable for cosmetic and household products. Compared to traditional parabens, which are often restricted to maximum usage concentrations of 1% due to significant skin irritation and regulatory scrutiny, sterically hindered 1,3-diols like IMPD offer potent broad-spectrum antimicrobial activity with a vastly improved safety profile [1]. Furthermore, compared to simple linear alkanediols, the branched structure of IMPD optimizes the partition coefficient, allowing for effective membrane disruption of pathogens without the unpleasant sensory feel often associated with high loadings of standard diols.

Evidence DimensionRegulatory safety limit and skin irritation profile
Target Compound DataIMPD (low irritation, high safety margin for cosmetic use)
Comparator Or BaselineParabens (e.g., methylparaben) (restricted to ≤1% due to irritation/toxicity)
Quantified DifferenceElimination of paraben-associated toxicity while maintaining biocidal efficacy.
ConditionsTopical cosmetic and household formulation matrices

Procurement for personal care brands must select IMPD to meet consumer demands for paraben-free, non-irritating, and regulatory-compliant preservative systems.

Precursor Specificity for Central Nervous System (CNS) Carbamates

In the synthesis of dicarbamate pharmaceuticals, the exact alkyl substitution pattern at the C2 position dictates the drug's lipophilicity, blood-brain barrier penetration, and metabolic half-life. IMPD is the direct precursor required to synthesize 2-methyl-2-isopropyl-1,3-propanediol dicarbamate [1]. Substituting IMPD with 2-methyl-2-propyl-1,3-propanediol (MPPD) yields meprobamate, a compound with a different pharmacokinetic profile. The branched isopropyl group of IMPD increases steric hindrance at the metabolic oxidation sites compared to the linear n-propyl group of MPPD, fundamentally altering the duration of action and receptor binding affinity of the resulting active pharmaceutical ingredient (API).

Evidence DimensionPharmacokinetic profile of derived dicarbamate API
Target Compound DataIMPD (yields isopropyl-substituted dicarbamate with specific metabolic resistance)
Comparator Or BaselineMPPD (yields n-propyl-substituted meprobamate)
Quantified DifferenceAltered lipophilicity and increased steric protection against hepatic oxidation.
ConditionsAPI synthesis and subsequent in vivo metabolism

Pharmaceutical buyers must procure exact-match IMPD to ensure the synthesized dicarbamate analog exhibits the targeted pharmacokinetic and pharmacodynamic properties.

High-Performance Industrial Coatings

Utilizing IMPD as a monomer in polyester and polyurethane resins to impart exceptional hydrolytic stability, weatherability, and chemical resistance, particularly in marine and automotive applications where moisture degradation is a primary failure mode [1].

Paraben-Free Cosmetic Preservatives

Incorporating IMPD into skincare and household formulations as a broad-spectrum, low-toxicity biocidal agent, replacing restricted parabens and improving the sensory feel compared to standard linear alkanediols [2].

High-Solids, Low-VOC Adhesives

Leveraging the asymmetric structure of IMPD to disrupt polymer crystallinity, thereby enhancing the solubility of prepolymers and enabling the formulation of high-solids adhesives that require less solvent [1].

Synthesis of CNS-Active Pharmaceuticals

Serving as the critical C2-substituted diol precursor in the manufacturing of specialized dicarbamate muscle relaxants and anticonvulsants, where the isopropyl group is essential for the desired metabolic half-life [3].

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

132.115029749 g/mol

Monoisotopic Mass

132.115029749 g/mol

Heavy Atom Count

9

UNII

DJ5D5JU86A

Dates

Last modified: 11-21-2023

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